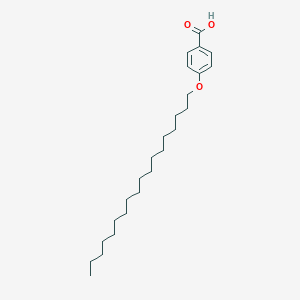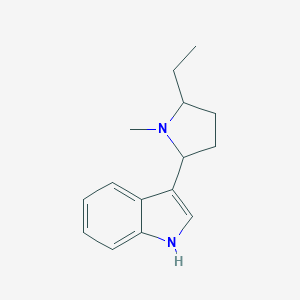
3-(5-ethyl-1-methylpyrrolidin-2-yl)-1H-indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(5-ethyl-1-methylpyrrolidin-2-yl)-1H-indole, also known as URB597, is a selective inhibitor of fatty acid amide hydrolase (FAAH). FAAH is an enzyme that breaks down the endocannabinoid, anandamide, which is involved in pain regulation, mood, and appetite. URB597 has gained attention in the scientific community due to its potential therapeutic applications in the treatment of anxiety, depression, and pain.
Mecanismo De Acción
3-(5-ethyl-1-methylpyrrolidin-2-yl)-1H-indole works by inhibiting FAAH, which is responsible for the breakdown of anandamide. By inhibiting FAAH, 3-(5-ethyl-1-methylpyrrolidin-2-yl)-1H-indole increases the levels of anandamide in the brain, which can lead to analgesic and anxiolytic effects. Anandamide is also involved in the regulation of appetite and mood.
Efectos Bioquímicos Y Fisiológicos
3-(5-ethyl-1-methylpyrrolidin-2-yl)-1H-indole has been shown to increase anandamide levels in the brain, resulting in analgesic and anxiolytic effects. Anandamide is also involved in the regulation of appetite and mood. 3-(5-ethyl-1-methylpyrrolidin-2-yl)-1H-indole has also been shown to have anti-inflammatory effects and may have potential applications in the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-(5-ethyl-1-methylpyrrolidin-2-yl)-1H-indole in lab experiments is its selectivity for FAAH. This allows for the specific inhibition of FAAH without affecting other enzymes or receptors. However, one limitation of using 3-(5-ethyl-1-methylpyrrolidin-2-yl)-1H-indole is its short half-life, which may require frequent dosing in experiments.
Direcciones Futuras
There are several potential future directions for research on 3-(5-ethyl-1-methylpyrrolidin-2-yl)-1H-indole. One area of interest is its potential use in the treatment of anxiety and depression. 3-(5-ethyl-1-methylpyrrolidin-2-yl)-1H-indole has also been shown to have anti-inflammatory effects, which may have applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further research is needed to better understand the long-term effects of 3-(5-ethyl-1-methylpyrrolidin-2-yl)-1H-indole and its potential for abuse.
Métodos De Síntesis
3-(5-ethyl-1-methylpyrrolidin-2-yl)-1H-indole can be synthesized using a multistep process starting with commercially available starting materials. The synthesis involves the formation of a pyrrolidine ring followed by the introduction of an indole ring and the addition of an ethyl group. The final product is purified using chromatography techniques.
Aplicaciones Científicas De Investigación
3-(5-ethyl-1-methylpyrrolidin-2-yl)-1H-indole has been extensively studied for its potential therapeutic applications. Preclinical studies have shown that 3-(5-ethyl-1-methylpyrrolidin-2-yl)-1H-indole can increase anandamide levels in the brain, resulting in analgesic and anxiolytic effects. 3-(5-ethyl-1-methylpyrrolidin-2-yl)-1H-indole has also been shown to have anti-inflammatory effects and may have potential applications in the treatment of neurodegenerative diseases.
Propiedades
Número CAS |
19369-07-4 |
|---|---|
Nombre del producto |
3-(5-ethyl-1-methylpyrrolidin-2-yl)-1H-indole |
Fórmula molecular |
C15H20N2 |
Peso molecular |
228.33 g/mol |
Nombre IUPAC |
3-(5-ethyl-1-methylpyrrolidin-2-yl)-1H-indole |
InChI |
InChI=1S/C15H20N2/c1-3-11-8-9-15(17(11)2)13-10-16-14-7-5-4-6-12(13)14/h4-7,10-11,15-16H,3,8-9H2,1-2H3 |
Clave InChI |
SCSHLMQESUQPEU-UHFFFAOYSA-N |
SMILES |
CCC1CCC(N1C)C2=CNC3=CC=CC=C32 |
SMILES canónico |
CCC1CCC(N1C)C2=CNC3=CC=CC=C32 |
Sinónimos |
3-(5-Ethyl-1-methyl-2-pyrrolidinyl)-1H-indole |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



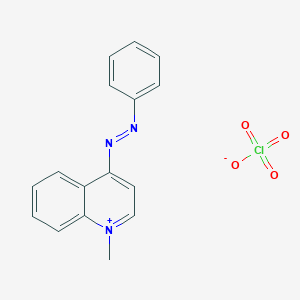
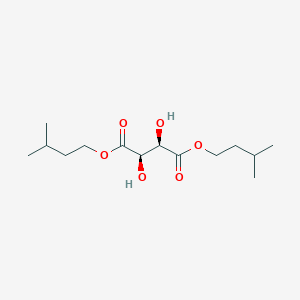
![9,10-Anthracenedione, 1-[[4-(phenylsulfonyl)phenyl]amino]-](/img/structure/B95171.png)
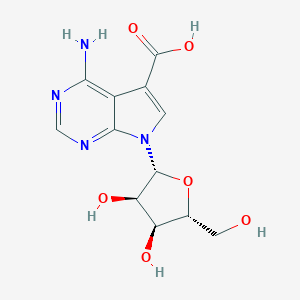

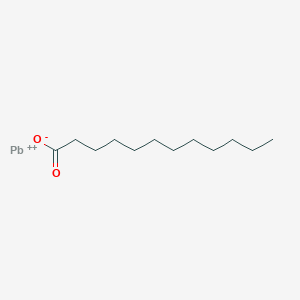

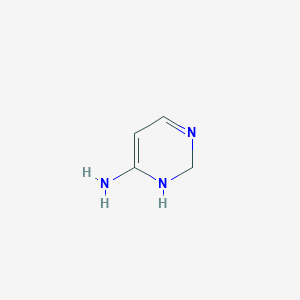
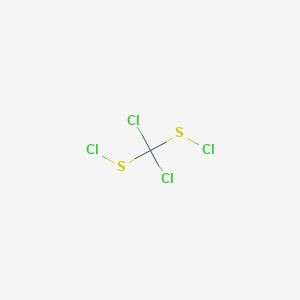
![1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde](/img/structure/B95182.png)
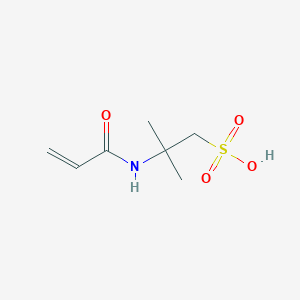
![8-Chloropyrazino[2,3-d]pyridazin-5-amine](/img/structure/B95187.png)
